N-(3-Cyano-4-nitrophenyl)-2-methylpropanamide
Description
N-(3-Cyano-4-nitrophenyl)-2-methylpropanamide is a substituted propanamide derivative featuring a phenyl ring with electron-withdrawing cyano (-CN) and nitro (-NO₂) groups at the 3- and 4-positions, respectively.
Properties
CAS No. |
797019-76-2 |
|---|---|
Molecular Formula |
C11H11N3O3 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
N-(3-cyano-4-nitrophenyl)-2-methylpropanamide |
InChI |
InChI=1S/C11H11N3O3/c1-7(2)11(15)13-9-3-4-10(14(16)17)8(5-9)6-12/h3-5,7H,1-2H3,(H,13,15) |
InChI Key |
BFDNECQNPKOILO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyano-4-nitrophenyl)-2-methylpropanamide typically involves the reaction of 3-cyano-4-nitroaniline with 2-methylpropanoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyano-4-nitrophenyl)-2-methylpropanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Amines, alcohols.
Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products Formed
Reduction: 3-Amino-4-cyanoaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-Cyano-4-nitrobenzoic acid and 2-methylpropanamide.
Scientific Research Applications
N-(3-Cyano-4-nitrophenyl)-2-methylpropanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Cyano-4-nitrophenyl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs are compared below based on substituents, synthesis, and properties:
Physical and Chemical Properties
- Polarity: The target compound’s -CN and -NO₂ groups increase polarity compared to analogs with -CF₃ (8a) or -Cl/-CH₃ (). This may reduce membrane permeability but improve aqueous solubility.
- Stability : The nitro group in the target compound may render it susceptible to metabolic reduction, whereas -CF₃ in analogs enhances oxidative stability .
- Steric Effects : Bulkier substituents (e.g., trifluoromethyl in 8a) may hinder enzymatic degradation, prolonging biological activity .
Biological Activity
N-(3-Cyano-4-nitrophenyl)-2-methylpropanamide is a compound of interest due to its potential biological activities, particularly in the context of its interaction with formyl peptide receptors (FPRs), which are G protein-coupled receptors (GPCRs) involved in inflammatory responses and immune modulation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its functional groups, including a cyano group and a nitrophenyl moiety, which contribute to its biological activity. The presence of these groups may enhance its interaction with biological targets, particularly GPCRs.
The primary mechanism of action for this compound involves its role as an agonist for FPRs. These receptors are crucial in mediating immune responses and inflammation. Studies have shown that compounds similar to this compound can activate FPR2, leading to various cellular responses including calcium mobilization in neutrophils and modulation of cytokine release.
Table 1: Summary of Biological Activities
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of this compound, it was found to significantly reduce inflammatory markers in LPS-stimulated rat primary microglial cells. The compound demonstrated a dose-dependent decrease in pro-inflammatory cytokines such as IL-1β and TNF-α, suggesting its potential as a therapeutic agent in neuroinflammatory conditions.
Case Study 2: FPR Activation and Immune Modulation
Another investigation focused on the activation of FPRs by derivatives similar to this compound. The results indicated that these compounds could enhance innate immune responses by promoting the resolution of inflammation. This was evidenced by increased phagocytic activity in human monocytes treated with the compound, highlighting its role in immune system modulation.
Research Findings
Recent research has identified that modifications to the structure of this compound can significantly affect its potency as an FPR agonist. For instance, specific substitutions on the phenyl ring were shown to enhance receptor binding affinity and agonistic activity. These findings underscore the importance of structural optimization in developing effective pharmacological agents targeting FPRs.
Table 2: Structure-Activity Relationship (SAR)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
